molecular formula C14H11N3OS B4890302 N-(5-methyl-1,3-benzothiazol-2-yl)nicotinamide

N-(5-methyl-1,3-benzothiazol-2-yl)nicotinamide

Cat. No. B4890302
M. Wt: 269.32 g/mol
InChI Key: AOUGTZPJKUVPDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-methyl-1,3-benzothiazol-2-yl)nicotinamide, commonly known as MTA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of nicotinamide and benzothiazole, and its unique chemical structure has made it a subject of interest for researchers in the fields of medicine, biochemistry, and materials science.

Mechanism of Action

MTA exerts its effects on cells by inhibiting enzymes involved in DNA methylation, which is a process that regulates gene expression. By inhibiting DNA methylation, MTA can alter gene expression patterns, leading to changes in cellular function and behavior. MTA has also been shown to inhibit the activity of histone deacetylases, which are enzymes involved in the regulation of chromatin structure and gene expression.
Biochemical and Physiological Effects:
MTA has been shown to have several biochemical and physiological effects on cells. In addition to its anti-cancer and anti-inflammatory effects, MTA can also regulate cellular metabolism and energy production. MTA has been shown to increase the activity of enzymes involved in the production of ATP, which is the primary source of energy for cells. MTA has also been shown to regulate the activity of enzymes involved in the metabolism of glucose and fatty acids, which are important sources of energy for cells.

Advantages and Limitations for Lab Experiments

MTA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. MTA is also relatively inexpensive compared to other compounds used in research. However, MTA has some limitations, including its low solubility in water, which can make it difficult to work with in certain experimental settings. MTA can also be toxic at high concentrations, which requires careful handling and dosing in experiments.

Future Directions

There are several future directions for research on MTA. One area of interest is the development of MTA-based therapies for cancer and autoimmune diseases. Researchers are also exploring the potential applications of MTA in materials science, particularly in the development of new materials with unique properties. Additionally, researchers are investigating the mechanisms underlying the effects of MTA on cellular metabolism and energy production, which could lead to new insights into the regulation of cellular function.

Synthesis Methods

MTA can be synthesized through several methods, including the reaction of nicotinamide with 2-aminobenzothiazole in the presence of a catalyst. Another method involves the reaction of 2-chloro-5-methylbenzothiazole with nicotinamide in the presence of a base. These methods have been optimized to produce high yields of MTA with minimal side reactions.

Scientific Research Applications

MTA has been extensively studied for its potential applications in medicine, particularly in the treatment of cancer. Several studies have shown that MTA can inhibit the growth and proliferation of cancer cells by inducing apoptosis or cell death. MTA has also been shown to have anti-inflammatory properties and can regulate the immune response, making it a potential candidate for the treatment of autoimmune diseases.

properties

IUPAC Name

N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3OS/c1-9-4-5-12-11(7-9)16-14(19-12)17-13(18)10-3-2-6-15-8-10/h2-8H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOUGTZPJKUVPDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methyl-1,3-benzothiazol-2-yl)pyridine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.